molecular formula C9H12N4O3S B14906038 n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

Cat. No.: B14906038
M. Wt: 256.28 g/mol
InChI Key: QERWBIHZVYXEES-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is a nitroimidazothiazole derivative characterized by a nitro group at position 5 of the imidazo[2,1-b]thiazole core and a 1-methoxypropan-2-yl substituent on the amine at position 4.

Properties

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C9H12N4O3S/c1-6(5-16-2)10-7-8(13(14)15)12-3-4-17-9(12)11-7/h3-4,6,10H,5H2,1-2H3

InChI Key

QERWBIHZVYXEES-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves a multicomponent reaction. One common method includes the reaction of an appropriate thiazole derivative with a nitroimidazole compound under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of nucleic acids in microorganisms, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 5-nitroimidazo[2,1-b]thiazol-6-amine derivatives, where substituents on the amine group significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent CAS No. Key Properties
N-(3-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine 3-Chlorobenzyl 339008-17-2 Higher lipophilicity; potential cytotoxicity
N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine 4-Chlorobenzyl 339008-15-0 Similar lipophilicity; commercial availability for research
N-[(2-Chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine 2-Chlorobenzyl 339008-16-1 Structural isomer; altered steric effects
Target Compound 1-Methoxypropan-2-yl N/A Likely enhanced solubility due to methoxy group; reduced toxicity risk vs. chlorobenzyl analogs
Key Differences:
  • Lipophilicity : Chlorobenzyl derivatives (e.g., CAS 339008-15-0) exhibit higher logP values due to aromatic chloro-substituents, favoring membrane permeability but increasing toxicity risks. The methoxypropan-2-yl group in the target compound likely reduces lipophilicity, improving aqueous solubility .
  • Synthetic Accessibility : Chlorobenzyl analogs are synthesized via nucleophilic substitution or multicomponent reactions (e.g., Groebke reaction) . The methoxypropan-2-yl group may require specialized reagents (e.g., methoxypropan-2-amine) or protective group strategies.
  • Biological Activity : Nitroimidazoles with chlorobenzyl groups (e.g., CAS 339008-17-2) show cytotoxicity in cancer cell lines (e.g., IC50 values in µM range) . The methoxypropan-2-yl group could modulate target binding (e.g., VEGFR2 inhibition) by altering steric and electronic interactions .

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